molecular formula C18H22N6S2 B286347 4,11-di(piperidin-1-yl)-2,9-dithia-5,6,12,13-tetrazatricyclo[8.4.0.03,8]tetradeca-1(14),3,5,7,10,12-hexaene

4,11-di(piperidin-1-yl)-2,9-dithia-5,6,12,13-tetrazatricyclo[8.4.0.03,8]tetradeca-1(14),3,5,7,10,12-hexaene

Cat. No.: B286347
M. Wt: 386.5 g/mol
InChI Key: DAOFHSHVGMLUIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,6-Di(1-piperidinyl)pyridazino[4’,5’:5,6][1,4]dithiino[2,3-d]pyridazine is a complex heterocyclic compound that features a unique structure with multiple nitrogen and sulfur atoms. This compound belongs to the pyridazine family, which is known for its diverse pharmacological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Di(1-piperidinyl)pyridazino[4’,5’:5,6][1,4]dithiino[2,3-d]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the intramolecular cyclization of 4-chloro-5-[2-chloroethyl-amino]-2-methyl-3(2H)-pyridaziones with sodium sulfide . The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

1,6-Di(1-piperidinyl)pyridazino[4’,5’:5,6][1,4]dithiino[2,3-d]pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro derivatives .

Scientific Research Applications

1,6-Di(1-piperidinyl)pyridazino[4’,5’:5,6][1,4]dithiino[2,3-d]pyridazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its unique pharmacological properties.

    Industry: Utilized in the development of agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of 1,6-Di(1-piperidinyl)pyridazino[4’,5’:5,6][1,4]dithiino[2,3-d]pyridazine involves its interaction with specific molecular targets. The compound’s unique structure allows it to engage in hydrogen bonding and π-π stacking interactions, which can influence its binding to biological targets. These interactions can modulate various pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6-Di(1-piperidinyl)pyridazino[4’,5’:5,6][1,4]dithiino[2,3-d]pyridazine stands out due to its complex structure, which includes both nitrogen and sulfur atoms.

Properties

Molecular Formula

C18H22N6S2

Molecular Weight

386.5 g/mol

IUPAC Name

4,11-di(piperidin-1-yl)-2,9-dithia-5,6,12,13-tetrazatricyclo[8.4.0.03,8]tetradeca-1(14),3,5,7,10,12-hexaene

InChI

InChI=1S/C18H22N6S2/c1-3-7-23(8-4-1)17-15-13(11-19-21-17)26-16-14(25-15)12-20-22-18(16)24-9-5-2-6-10-24/h11-12H,1-10H2

InChI Key

DAOFHSHVGMLUIZ-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=C3C(=CN=N2)SC4=C(N=NC=C4S3)N5CCCCC5

Canonical SMILES

C1CCN(CC1)C2=C3C(=CN=N2)SC4=C(N=NC=C4S3)N5CCCCC5

Origin of Product

United States

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